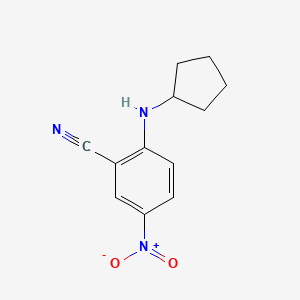

2-(环戊基氨基)-5-硝基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

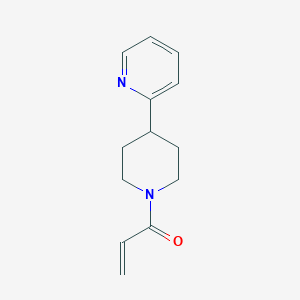

The compound 2-(Cyclopentylamino)-5-nitrobenzonitrile is a derivative of 2-amino-5-nitrobenzonitrile, which is a chemical of interest in various synthetic organic chemistry applications. The papers provided discuss related compounds and their synthesis, reactions, and properties, which can be used to infer information about 2-(Cyclopentylamino)-5-nitrobenzonitrile.

Synthesis Analysis

The synthesis of related 2-(alkylamino)benzonitriles involves a rhodium-catalyzed cyanation of the aryl C-H bond followed by denitrosation of N-nitrosoarylamines, with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyanide source . This method could potentially be adapted for the synthesis of 2-(Cyclopentylamino)-5-nitrobenzonitrile by using a cyclopentylamine as the starting amino group.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Cyclopentylamino)-5-nitrobenzonitrile can be determined using techniques such as 1H NMR, 13C NMR, IR, MS spectra, and elemental analysis . X-ray crystallography can also be employed to elucidate the crystal structure, as demonstrated for a 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine derivative .

Chemical Reactions Analysis

The reactivity of nitrobenzonitriles can be explored through their reactions with various reagents. For example, the reaction of 2-amino-5-nitrobenzonitrile with cyclopentanone in the presence of a catalyst leads to the formation of novel benzoxazine derivatives . Similarly, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide results in the formation of dinitrocyclohexenones and trinitrocyclohexenones . These reactions highlight the potential reactivity of the nitro and cyano groups in 2-(Cyclopentylamino)-5-nitrobenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclopentylamino)-5-nitrobenzonitrile can be inferred from related compounds. The presence of electron-withdrawing nitro and cyano groups would likely affect the compound's electron affinity and reactivity. The steric effects of the cyclopentylamino group may also influence the compound's physical properties, such as solubility and melting point. The reductive chemistry of nitrobenzonitriles, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, suggests that the nitro group in 2-(Cyclopentylamino)-5-nitrobenzonitrile could undergo reduction under certain conditions, potentially leading to cytotoxic derivatives .

科学研究应用

化学反应和衍生物

2-(环戊基氨基)-5-硝基苯甲腈已被研究其化学反应性以及形成各种衍生物。例如,相关化合物2-氟-5-硝基苯甲腈与胺、氨基酸和NH-杂环芳化合物反应,形成N-(2-氰基-4-硝基苯基)衍生物。这些衍生物已通过质子磁共振谱(Wilshire, 1967)进行分析。此外,将2-氨基-5-硝基苯甲腈与环己酮或环戊酮加热可导致新化合物的形成,如6-硝基螺[3,1-苯并噁嗪-2,1′-环己烷]-4(1H)-亚胺,已通过NMR、IR、MS谱和元素分析(Li et al., 2006)进行表征。

有机化学中的合成和应用

2-(环戊基氨基)-5-硝基苯甲腈及相关化合物的合成在有机化学中起着重要作用。已开发了一种涉及2-亚硝基苯甲腈的串联亚硝基烯/分子内环化的方法,形成苯并[c]异噁唑-3(1H)-亚胺(Jeffrey et al., 2008)。另一项研究展示了一种将2-硝基苯甲腈一锅法转化为喹唑啉-4(3H)-酮的方法,这对于制备抗癌药物分子(Reddy et al., 2007)很有用。

热物理性质

硝基苯甲腈的热物理性质,包括2-(环戊基氨基)-5-硝基苯甲腈,引起了科学研究的兴趣。差示扫描量热法已用于研究这些化合物的温度依赖行为(Jiménez等,2002)。

腐蚀抑制

对苯甲腈衍生物的研究还包括它们在腐蚀抑制中的应用。已合成并评估了两种苯甲腈衍生物,4-(异戊基氨基)-3-硝基苯甲腈和3-氨基-4-(异戊基氨基)苯甲腈,作为酸性溶液中轻钢的腐蚀抑制剂。这些化合物显示出作为有效腐蚀抑制剂的潜力(Chaouiki et al., 2018)。

结构研究

硝基苯甲腈的旋转光谱研究,包括2-和3-硝基苯甲腈,突显了它们分子结构上的电子吸引效应。这些研究对于理解这些化合物在各个领域中的结构性质和潜在应用至关重要(Graneek et al., 2018)。

属性

IUPAC Name |

2-(cyclopentylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-8-9-7-11(15(16)17)5-6-12(9)14-10-3-1-2-4-10/h5-7,10,14H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOOAUXERWJSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-methyl phenyl)thiophene-3-carboxylate](/img/structure/B2500802.png)

![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)

![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)

![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)